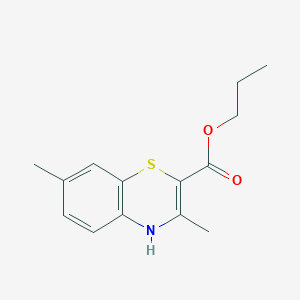
propyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate is a heterocyclic compound that belongs to the benzothiazine family. This compound is characterized by a benzene ring fused to a thiazine ring, with a propyl ester group at the 2-position and methyl groups at the 3 and 7 positions. Benzothiazines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate can be synthesized through a multi-step process involving the condensation of substituted 2-aminobenzenethiols with β-ketoesters. The reaction typically involves the following steps:
Condensation: Substituted 2-aminobenzenethiol reacts with a β-ketoester under acidic or basic conditions to form the intermediate.
Cyclization: The intermediate undergoes cyclization to form the benzothiazine ring.
Esterification: The final step involves esterification to introduce the propyl ester group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Propyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazine derivatives.
Substitution: Various substituted benzothiazine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4H-1,4-Benzothiazine-1,1-dioxide: Known for its antimicrobial and antihypertensive activities.
6,7-Dimethoxy-2H-1,4-benzothiazin-3(4H)-one: Exhibits anticancer and antimicrobial properties.
2-(Dimethylaminomethylene)-6,7-dimethoxy-2H-1,4-benzothiazin-3(4H)-one: Used in the synthesis of fused benzothiazines and hydrazones.
Uniqueness
Propyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl ester group and methyl groups at specific positions enhances its reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C14H17NO2S |
|---|---|
Molecular Weight |
263.36 g/mol |
IUPAC Name |
propyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate |
InChI |
InChI=1S/C14H17NO2S/c1-4-7-17-14(16)13-10(3)15-11-6-5-9(2)8-12(11)18-13/h5-6,8,15H,4,7H2,1-3H3 |
InChI Key |
LDLUQEKCRSVRKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(NC2=C(S1)C=C(C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















